Tert-butyl 2-nitrobenzoate

physical chemistry solid-state handling crystallization

Tert-butyl 2-nitrobenzoate (CAS 55666-41-6) is an ortho-nitro-substituted benzoate ester with molecular formula C11H13NO4 and molecular weight 223.23 g·mol⁻¹. It is characterized by a tert-butyl ester moiety at the carboxylate position and a nitro group at the ortho position of the benzene ring, yielding a computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 72.1 Ų.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 55666-41-6
Cat. No. B1276006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-nitrobenzoate
CAS55666-41-6
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3
InChIKeyDRGCBGCMYGTVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Nitrobenzoate (CAS 55666-41-6): Core Identity and Physicochemical Baseline for Procurement Evaluation


Tert-butyl 2-nitrobenzoate (CAS 55666-41-6) is an ortho-nitro-substituted benzoate ester with molecular formula C11H13NO4 and molecular weight 223.23 g·mol⁻¹ [1]. It is characterized by a tert-butyl ester moiety at the carboxylate position and a nitro group at the ortho position of the benzene ring, yielding a computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 72.1 Ų [1]. The compound is a solid at ambient temperature with a reported melting point of 87–89 °C and a boiling point of approximately 300 °C at 760 mmHg [2]. Commercially available purity grades typically range from ≥95% to ≥97% (HPLC), and the compound requires refrigerated storage at 2–8 °C . It serves as a key synthetic intermediate in pharmaceutical research, most notably as a precursor to tert-butyl 2-aminobenzoate via catalytic nitro reduction [3].

Why Tert-Butyl 2-Nitrobenzoate Cannot Be Casually Substituted with Methyl or Ethyl 2-Nitrobenzoate in Synthetic Workflows


Although methyl 2-nitrobenzoate (CAS 606-27-9) and ethyl 2-nitrobenzoate (CAS 610-34-4) share the same ortho-nitrobenzoyl pharmacophore, direct substitution of the tert-butyl ester with a smaller alkyl ester introduces three operationally consequential divergences: (i) physical-state incompatibility—the methyl ester is a liquid at room temperature (mp −13 °C) while the tert-butyl ester is a crystalline solid (mp 87–89 °C), affecting crystallization-based purification, weighing accuracy for stoichiometric reactions, and long-term storage stability [1]; (ii) orthogonal deprotection chemistry—tert-butyl esters undergo acid-catalyzed alkyl–oxygen fission (SN1-type, proceeding via the tert-butyl carbocation) under mild conditions (e.g., TFA/CH₂Cl₂), whereas methyl and ethyl esters require stronger acidic or basic hydrolytic conditions and cleave via acyl–oxygen fission, limiting chemoselectivity in multi-functional molecules [2]; and (iii) differential steric modulation at the reaction center—the bulkier tert-butyl group amplifies the already substantial steric hindrance imposed by the ortho-nitro substituent, providing a distinct reactivity profile relevant to regioselective transformations [3]. These differences preclude simple one-for-one interchange in synthetic routes where deprotection orthogonality, physical handling, or steric tuning is critical.

Quantitative Differentiation Evidence: Tert-Butyl 2-Nitrobenzoate Versus Closest Analogs in Measurable Dimensions


Melting Point Differential: Solid-State Handling Advantage Over Methyl and Ethyl Esters

Tert-butyl 2-nitrobenzoate is a crystalline solid at ambient laboratory temperature with a melting point of 87–89 °C [1]. In contrast, methyl 2-nitrobenzoate has a melting point of −13 °C and is a liquid at room temperature [2]; ethyl 2-nitrobenzoate melts at 26–30 °C and is a low-melting solid or near-liquid depending on ambient conditions . This >100 °C melting point elevation relative to the methyl ester enables straightforward recrystallization purification, easier stoichiometric weighing on standard balances, and reduced volatility during vacuum manipulations.

physical chemistry solid-state handling crystallization

Orthogonal Deprotection Selectivity: Acid-Labile tert-Butyl Ester Versus Base-Labile Methyl and Ethyl Esters

Tert-butyl esters undergo acid-catalyzed hydrolysis via a distinct alkyl–oxygen fission mechanism (SN1-type through the tert-butyl carbocation), enabling selective deprotection with TFA/CH₂Cl₂ or HCl/dioxane under conditions where methyl and ethyl esters remain intact [1]. Methyl and ethyl esters, by contrast, hydrolyze predominantly via acyl–oxygen fission (BAC2 mechanism) under alkaline conditions [1]. This mechanistic dichotomy has been exploited in protecting group chemistry: tert-butyl esters can be selectively removed with SOCl₂ at room temperature to generate acid chlorides, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under these conditions [2]. The thermal stability order for ester cleavage follows tert-butyl < isopropyl < methyl, allowing selective thermolysis of grafted tert-butyl esters [3].

protecting group strategy chemoselectivity deprotection orthogonality

Ortho-Nitro Steric Congestion: Amplified Steric Effects of the tert-Butyl Ester Compared to Methyl Esters in Ortho-Substituted Benzoates

The ortho-nitro group in 2-nitrobenzoate esters generates significant steric hindrance with the ester moiety. ESR spectroscopic studies on methyl 2-nitrobenzoate anion radicals demonstrate that the ester group is twisted considerably out of the benzene ring plane due to steric repulsion between the ester and the ortho-nitro group [1]. This steric effect is further corroborated by alkaline hydrolysis kinetics: ethyl 2-nitrobenzoate hydrolyzes more slowly than its 3- and 4-isomers, an observation attributed directly to steric hindrance from the ortho-nitro group rather than electronic factors [2]. For ortho-nitrobenzoic acid esterification, the ortho isomer yields the lowest reaction rate constants among the three regioisomers [3]. Replacement of the methyl/ethyl ester with the bulkier tert-butyl group in tert-butyl 2-nitrobenzoate is expected to intensify this steric congestion, providing a distinct reactivity profile relevant to regioselective transformations.

steric hindrance ortho effect reactivity modulation

Documented Scalable Reduction to tert-Butyl 2-Aminobenzoate: A Validated Downstream Transformation at Multi-Gram Scale

Tert-butyl 2-nitrobenzoate has been documented as the direct precursor for synthesizing tert-butyl 2-aminobenzoate (CAS 64113-91-3) via catalytic hydrogenation. In a reported procedure, 194.8 g (0.873 mol) of tert-butyl 2-nitrobenzoate was dissolved in 2.5 L of ethanol in a 5 L Parr reactor, treated with Raney nickel catalyst (72 g, pre-washed with ethanol), and subjected to hydrogenation after three degassing cycles (vacuum/nitrogen purge) [1]. This validated scale-up demonstrates the compound's practical utility in producing the corresponding aniline derivative—a key intermediate for further pharmaceutical building blocks—at near-200 g input scale. The tert-butyl ester remains intact during the nitro reduction, preserving its function as a protected carboxylate for subsequent synthetic steps.

catalytic hydrogenation aniline synthesis process chemistry

Storage Condition Requirements: Cold-Chain Logistics Versus Ambient-Stable Analogs

Tert-butyl 2-nitrobenzoate requires refrigerated storage at 2–8 °C according to multiple supplier specifications , whereas 2-nitrobenzoic acid (the free acid, CAS 552-16-9) is stable under recommended room-temperature storage in a cool, dark place (<15 °C) . Methyl 2-nitrobenzoate is also stored at 2–8 °C per some supplier recommendations , suggesting that the cold-storage requirement is not unique but is a factor to evaluate against the free acid when choosing between purchasing the pre-formed ester versus performing in-situ esterification. The tert-butyl ester's solid form at refrigerator temperature may confer greater stability against hydrolysis compared to liquid esters under identical cold-storage conditions.

storage stability cold chain procurement logistics

Patent-Documented Utility in Pharmaceutical Research: Appearance in Pharmacia & Upjohn WO2004/18428 A1

Tert-butyl 2-nitrobenzoate is cited in patent WO2004/18428 A1 (Pharmacia & Upjohn Company, 2004) as a synthetic intermediate, appearing on pages 366–367 of the patent document . Additionally, the compound is referenced in patent literature related to telomerase reverse transcriptase (TERT) inhibitor compounds and their pharmaceutical compositions, as documented in the LookChem compound article database . This patent presence provides a verifiable pedigree that is absent for many less-documented nitrobenzoate ester analogs, reducing the due-diligence burden for procurement teams sourcing intermediates for pharmaceutical R&D.

pharmaceutical patent drug intermediate intellectual property

High-Value Application Scenarios for Tert-Butyl 2-Nitrobenzoate Based on Quantitative Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Carboxyl Protection

In convergent synthetic routes where a 2-nitrobenzoate moiety must be carried through several transformations before selective deprotection, tert-butyl 2-nitrobenzoate provides a clear advantage over methyl or ethyl analogs. The tert-butyl ester can be cleaved under mildly acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) via an SN1-type alkyl–oxygen fission pathway, while methyl and ethyl esters remain stable under these conditions [1]. This orthogonality enables the chemoselective unveiling of the carboxylic acid without affecting other base-labile ester protecting groups present in the molecule. The compound's documented use in WO2004/18428 A1 (Pharmacia & Upjohn) and in TERT inhibitor programs supports its relevance to drug discovery pipelines where protecting group strategy directly impacts synthetic efficiency.

Scalable Synthesis of tert-Butyl 2-Aminobenzoate via Catalytic Hydrogenation

For process chemistry teams requiring multi-gram to kilogram quantities of tert-butyl 2-aminobenzoate (CAS 64113-91-3) as a building block, tert-butyl 2-nitrobenzoate offers a validated reduction pathway. A documented procedure using 194.8 g of substrate with Raney nickel catalyst in a 5 L Parr reactor demonstrates scalability [1]. The crystalline solid form of the starting material (mp 87–89 °C) facilitates accurate weighing at this scale compared to the liquid methyl ester (mp −13 °C) , reducing handling losses and improving batch-to-batch reproducibility in stoichiometric control.

Sterically Modulated Regioselective Transformations Exploiting the Ortho-Nitro/tert-Butyl Synergy

In reaction sequences where the ester carbonyl is susceptible to undesired nucleophilic attack (e.g., during organometallic additions or amidations at other sites in the molecule), the enhanced steric shielding provided by the tert-butyl ester—amplified by the already congested ortho-nitro environment documented by ESR studies on methyl 2-nitrobenzoate [1]—can serve as a passive protecting element. The slower alkaline hydrolysis of ortho-nitrobenzoate esters compared to meta and para isomers, attributed to steric hindrance , suggests that the tert-butyl ortho-nitro combination offers maximal kinetic stabilization of the ester moiety among commercially available 2-nitrobenzoate esters. This property is particularly valuable in library synthesis where chemoselectivity challenges arise from the presence of multiple electrophilic functional groups.

Procurement of a Solid-Form Pharmaceutical Intermediate with Documented Patent Pedigree

For procurement officers sourcing building blocks for regulated pharmaceutical R&D, tert-butyl 2-nitrobenzoate offers a combination of solid-state handling convenience (mp 87–89 °C) [1], defined purity specifications (≥95% to ≥97% HPLC) , and documented appearance in named pharmaceutical company patents (Pharmacia & Upjohn WO2004/18428 A1) . This contrasts with the methyl ester (liquid) and ethyl ester (low-melting solid) which present different handling and purity documentation profiles. The compound's PubChem ID (4860715) and MDL number (MFCD06291302) ensure unambiguous identification in procurement databases and customs documentation, reducing the risk of ordering errors.

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